molecular formula C26H28N4O2S B251197 N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-(2-naphthoyl)thiourea

N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-(2-naphthoyl)thiourea

Cat. No. B251197
M. Wt: 460.6 g/mol
InChI Key: SOJZDOQORYTRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-(2-naphthoyl)thiourea, commonly known as JWH-018, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors and has been shown to have a wide range of effects on the body, including analgesic, anti-inflammatory, and neuroprotective properties. In

Mechanism of Action

JWH-018 is a potent agonist of the cannabinoid receptors, specifically the CB1 receptor. It binds to the receptor and activates downstream signaling pathways, leading to its wide range of effects on the body. JWH-018 has been shown to have a higher affinity for the CB1 receptor than THC, the primary psychoactive component of cannabis.
Biochemical and Physiological Effects:
JWH-018 has a wide range of biochemical and physiological effects on the body. It has been shown to have analgesic properties, reducing pain in animal models of neuropathic and inflammatory pain. JWH-018 also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro. Additionally, JWH-018 has been shown to have neuroprotective properties, protecting neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

JWH-018 has several advantages for lab experiments. It is a potent agonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system. Additionally, JWH-018 has a long half-life, allowing for prolonged effects in animal models. However, JWH-018 has several limitations for lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. Additionally, JWH-018 has been shown to have off-target effects, potentially confounding experimental results.

Future Directions

There are several future directions for research on JWH-018. One area of interest is its potential as a therapeutic agent for pain and inflammation. Further studies are needed to determine the optimal dosage and delivery method for JWH-018 in humans. Additionally, more research is needed to fully understand the potential neuroprotective effects of JWH-018. Finally, studies are needed to determine the potential long-term effects of JWH-018 on the body, particularly in chronic use.

Synthesis Methods

JWH-018 is synthesized by reacting 1-naphthoyl chloride with 4-butyryl-1-piperazine in the presence of anhydrous potassium carbonate. The resulting intermediate is then reacted with thiourea to produce JWH-018. This synthesis method has been optimized to produce high yields of JWH-018 with minimal impurities.

Scientific Research Applications

JWH-018 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties in animal models of pain, including neuropathic pain and inflammatory pain. JWH-018 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro. Additionally, JWH-018 has been shown to have neuroprotective properties, protecting neurons from oxidative stress and inflammation.

properties

Molecular Formula

C26H28N4O2S

Molecular Weight

460.6 g/mol

IUPAC Name

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]naphthalene-2-carboxamide

InChI

InChI=1S/C26H28N4O2S/c1-2-5-24(31)30-16-14-29(15-17-30)23-12-10-22(11-13-23)27-26(33)28-25(32)21-9-8-19-6-3-4-7-20(19)18-21/h3-4,6-13,18H,2,5,14-17H2,1H3,(H2,27,28,32,33)

InChI Key

SOJZDOQORYTRIM-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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